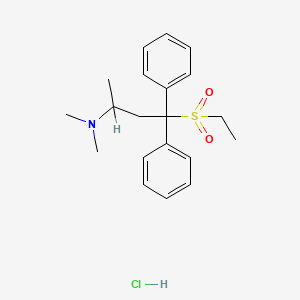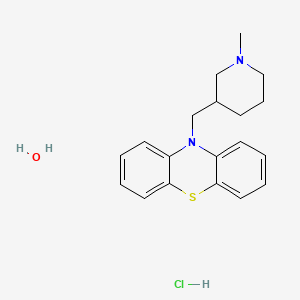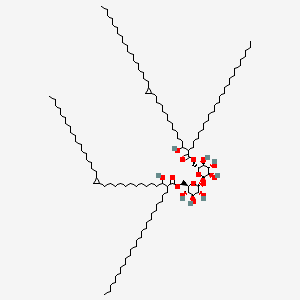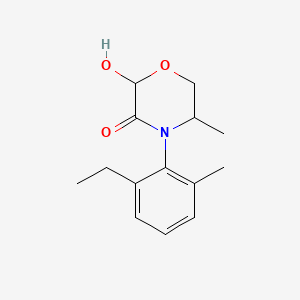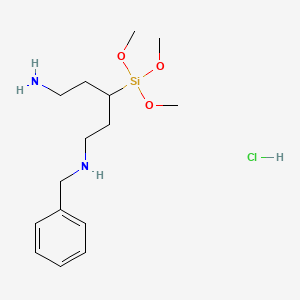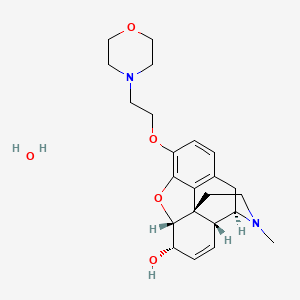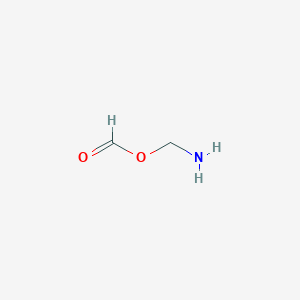
aminomethyl formate
Overview
Description
Aminomethyl formate is an organic compound that belongs to the class of formamides It is characterized by the presence of an aminomethyl group attached to a formate moiety
Mechanism of Action
Target of Action
N-Coco alkyltrimethylenediamines primarily target bacterial and fungal cells , as well as reproductive viruses . These microorganisms are the main targets due to their susceptibility to the compound’s action .
Mode of Action
N-Coco alkyltrimethylenediamines function as an amphotheric surfactant , which means they can act as both an acid and a base . They interact with their targets by altering the electrochemical charge while integrating and penetrating into the cell or viral envelope . This results in changes in permeability and irreversible alteration of the structure of the cellular membrane or viral envelope, respectively .
Biochemical Pathways
Given the compound’s mode of action, it can be inferred that it disrupts the normal functioning of the cell membrane or viral envelope, leading to cell death or viral inactivation .
Result of Action
The primary result of the action of N-Coco alkyltrimethylenediamines is the reduction in the number of viable bacterial or fungal cells and reproductive viruses . This is achieved through the disruption of the cell membrane or viral envelope, leading to cell death or viral inactivation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminomethyl formate can be synthesized through the formylation of amines. One common method involves the reaction of formic acid with an amine under reflux conditions. The reaction typically requires a solvent such as toluene and a Dean-Stark apparatus to remove water produced during the reaction . Another method involves the use of formylating agents such as chloral or formaldehyde . These reactions are usually carried out at low temperatures to achieve high yields.
Industrial Production Methods
In industrial settings, this compound can be produced using catalytic processes. For example, the coupling of formic acid and amines can be catalyzed by inorganic-ligand supported iron catalysts . This method offers high selectivity and can be performed under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Aminomethyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding formamides.
Reduction: It can be reduced to produce amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include formamides, amines, and substituted formates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Aminomethyl formate has several applications in scientific research:
Comparison with Similar Compounds
Aminomethyl formate can be compared with other formamides and related compounds:
Formamide: Similar in structure but lacks the aminomethyl group.
N-Methylformamide: Contains a methyl group instead of an aminomethyl group.
Dimethylformamide: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its aminomethyl group, which imparts distinct chemical properties and reactivity compared to other formamides .
Similar Compounds
- Formamide
- N-Methylformamide
- Dimethylformamide
- Benzylformamide
These compounds share structural similarities but differ in their functional groups and reactivity.
Properties
IUPAC Name |
aminomethyl formate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-5-2-4/h2H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJZKVCWSWVJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)OC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Amines, N-coco alkyltrimethylenedi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61791-63-7 | |
| Record name | Amines, N-coco alkyltrimethylenedi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amines, N-coco alkyltrimethylenedi- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


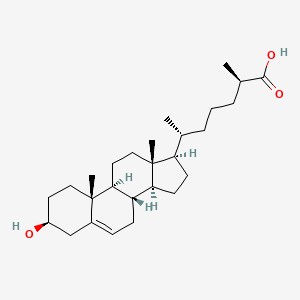
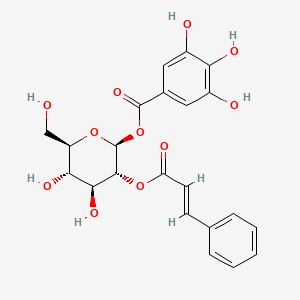
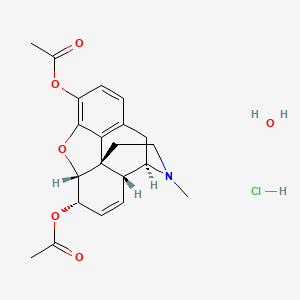
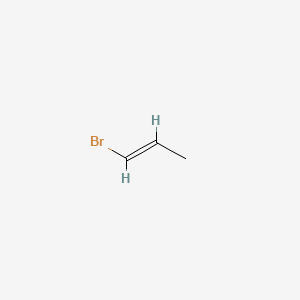
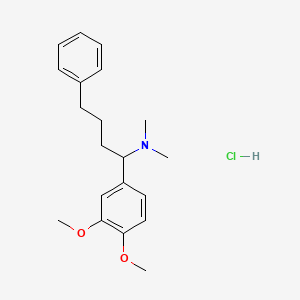
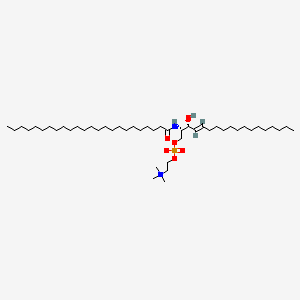
![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)

